
2,2-Dimethylhexane-1,3-diol
Overview
Description
2,2-Dimethylhexane-1,3-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexane backbone. This compound is known for its unique structural properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethylhexane-1,3-diol can be synthesized through several methods. One common approach involves the hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol in the presence of a palladium on carbon (Pd/C) catalyst under hydrogen gas at high pressure . The reaction typically occurs in an ethyl acetate solvent and requires careful control of temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using similar catalysts and conditions as in laboratory synthesis. The compound is then purified through fractional crystallization and other separation techniques to achieve the desired quality for commercial use .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylhexane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes.
Substitution: Produces various substituted hexane derivatives.
Scientific Research Applications
Solvent and Intermediate in Organic Synthesis
DMHD serves as an important solvent and intermediate in the synthesis of various organic compounds. Its structure allows for the formation of multiple chemical bonds, making it useful in reactions requiring diols.
Pharmaceutical Applications
DMHD has been investigated for its potential use in drug formulations due to its properties as a penetration enhancer. It can improve the absorption of active pharmaceutical ingredients (APIs) through biological membranes.
Cosmetic Industry
In cosmetics, DMHD acts as a humectant and skin-conditioning agent. It helps maintain moisture levels in formulations, enhancing the skin feel of products.
Case Study 1: Pharmaceutical Formulations
A study evaluated DMHD's effectiveness in enhancing the transdermal delivery of hydrophilic drugs. The results indicated that formulations containing DMHD significantly improved drug permeability compared to controls.
Formulation Type | Drug Used | DMHD Concentration | Permeability Enhancement |
---|---|---|---|
Cream | Estradiol | 10% | 5-fold increase |
Gel | Hydrocortisone | 25% | 4-fold increase |
This demonstrates DMHD's potential as a penetration enhancer in transdermal drug delivery systems.
Case Study 2: Cosmetic Formulations
In cosmetic applications, DMHD was tested for its moisturizing effects. A comparative study with other diols showed that DMHD provided superior hydration and skin conditioning properties.
Product Type | Active Ingredient | DMHD Concentration | Hydration Effectiveness |
---|---|---|---|
Moisturizer | Glycerin | 5% | High |
Serum | Hyaluronic Acid | 10% | Very High |
This highlights DMHD's role in enhancing the efficacy of cosmetic formulations.
Mechanism of Action
The mechanism of action of 2,2-Dimethylhexane-1,3-diol involves its interaction with various molecular targets, primarily through its hydroxyl groups. These groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylhexane-1,3-diol: Similar structure but with different positioning of methyl groups.
2,5-Dimethyl-2,5-hexanediol: Another diol with similar molecular weight and properties.
Uniqueness
2,2-Dimethylhexane-1,3-diol is unique due to the specific positioning of its methyl groups, which affects its reactivity and physical properties. This makes it particularly useful in certain chemical reactions and industrial applications where other similar compounds may not be as effective .
Biological Activity
2,2-Dimethylhexane-1,3-diol (DMH) is a diol compound with the chemical formula C8H18O2. It is recognized for its potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of DMH, examining its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H18O2
- Molar Mass : 158.23 g/mol
- Structure : DMH features two hydroxyl groups (-OH) on the first and third carbon atoms of a hexane chain, contributing to its reactivity and solubility properties.
Antimicrobial Properties
Research indicates that DMH exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness in inhibiting the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 128 µg/mL |
Bacillus subtilis | 64 µg/mL |
Escherichia coli | 256 µg/mL |
Anti-inflammatory Effects
DMH has been studied for its anti-inflammatory properties. In vitro experiments demonstrated that DMH can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential role in managing inflammatory conditions.
Antioxidant Activity
The compound also exhibits antioxidant properties. A study measuring the DPPH radical scavenging activity showed that DMH effectively reduces oxidative stress by neutralizing free radicals. This activity is crucial for protecting cells from oxidative damage associated with various diseases.
The biological activities of DMH can be attributed to several mechanisms:
- Membrane Disruption : The hydrophobic nature of DMH allows it to integrate into lipid membranes, disrupting their integrity and leading to cell death in microorganisms.
- Cytokine Modulation : DMH influences signaling pathways that regulate cytokine production, thereby modulating inflammatory responses.
- Radical Scavenging : The hydroxyl groups in DMH are effective at donating electrons to free radicals, thereby stabilizing them and preventing cellular damage.
Study on Antimicrobial Efficacy
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of DMH against a panel of clinical isolates from patients with skin infections. The results confirmed its effectiveness as a topical agent, suggesting potential use in formulations aimed at treating skin infections.
Anti-inflammatory Research
In another research project focusing on the anti-inflammatory effects of DMH, animal models were used to assess its impact on induced inflammation. The results showed a significant reduction in edema and pain response when treated with DMH compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,2-Dimethylhexane-1,3-diol, and how can purity be validated?
- Methodology : The compound can be synthesized via aldol condensation or nucleophilic substitution, leveraging protocols similar to those for neopentyl glycol derivatives (e.g., reaction of ketones with formaldehyde under acidic conditions) . Purification typically involves fractional distillation or recrystallization. Validate purity using GC-MS (as in for chloro-diols) or HPLC with UV detection (e.g., bonded-phase C18 columns, as used for bronopol analysis in ). Quantify impurities via 1H/13C NMR integration .
Q. How can researchers characterize the stereochemical configuration of this compound?
- Methodology : Use X-ray crystallography to resolve absolute configuration, as demonstrated for pyridine-based leuco-triarylmethane dyes ( ). For dynamic stereochemistry, employ VT-NMR (variable-temperature NMR) to study conformational changes, or chiral chromatography with derivatizing agents like Mosher’s acid .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 25–80°C. Monitor degradation via LC-MS/MS (as in for bronopol) and identify breakdown products using high-resolution mass spectrometry (HRMS) . Compare thermal stability with TGA-DSC analysis .
Advanced Research Questions
Q. How does this compound influence the mechanical properties of polyester-based polymers?
- Methodology : Synthesize polyesters via polycondensation with dicarboxylic acids (e.g., succinic acid, as in ). Characterize polymer crystallinity using XRD , thermal stability via DSC , and mechanical strength with tensile testing . Compare results with neopentyl glycol analogs to assess chain-length effects on flexibility and Tg .
Q. What enzymatic pathways degrade this compound in environmental systems, and how can intermediates be tracked?
- Methodology : Use microbial consortia (e.g., Corynebacterium spp., as in for chloro-diol degradation) under aerobic/anaerobic conditions. Monitor metabolic intermediates via SPME-GC-MS (headspace extraction, as in ) or isotope labeling coupled with HRMS . Assess pathway efficiency via kinetic modeling .
Q. How do conflicting crystallographic data on diastereomers of structurally similar diols inform resolution strategies for this compound?
- Methodology : Cross-reference single-crystal XRD data (e.g., ’s EE vs. ZE isomers) with computational models (DFT or MD simulations) to predict stable conformers. Validate via solid-state NMR or Raman spectroscopy to resolve polymorphism or dynamic disorder .
Q. What analytical strategies differentiate this compound from its brominated or chlorinated analogs in complex matrices?
- Methodology : Develop a HILIC-ESI-MS/MS method to separate polar diols based on hydrophilicity. Use diagnostic fragment ions (e.g., m/z for [M-H2O]+ or [M-Br]+ in ) and isotope dilution for quantification. Validate selectivity against structurally related compounds (e.g., 2,2-bis(bromomethyl)propane-1,3-diol in ) .
Q. Safety and Regulatory Considerations
Q. What toxicity screening protocols are recommended for this compound in biomedical research?
- Methodology : Follow OECD guidelines:
- Acute toxicity : OECD 423 (oral) or 436 (dermal) using rodent models.
- Genotoxicity : Ames test (OECD 471) and micronucleus assay (OECD 487).
- Ecotoxicology : Algal growth inhibition (OECD 201) and Daphnia acute toxicity (OECD 202) .
Q. How does the environmental persistence of this compound compare to halogenated analogs?
- Methodology : Measure half-life in water/soil via OECD 307/308 tests . Compare biodegradation rates with brominated analogs (e.g., 2,2-bis(bromomethyl)propane-1,3-diol in ) using closed bottle tests . Model bioaccumulation potential with QSAR tools .
Q. Data Contradiction and Resolution
Q. How can researchers address discrepancies in reported synthetic yields or purity levels for this compound?
- Methodology : Replicate protocols under controlled conditions (e.g., inert atmosphere, strict temperature control). Use DoE (Design of Experiments) to identify critical variables (e.g., catalyst loading, solvent polarity). Cross-validate purity via orthogonal methods: GC-FID for volatiles, ICP-MS for metal residues, and elemental analysis .
Properties
IUPAC Name |
2,2-dimethylhexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-4-5-7(10)8(2,3)6-9/h7,9-10H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQUJDPWPVVEGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)(C)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80944610 | |
Record name | 2,2-Dimethylhexane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22006-96-8 | |
Record name | 2,2-Dimethyl-1,3-hexanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22006-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethylhexane-1,3-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022006968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethylhexane-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80944610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylhexane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.635 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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